molecular formula C22H18N2O4S B15087012 Ethyl 7-(4-methoxybenzoyl)-3-(thiophen-2-yl)pyrrolo[1,2-c]pyrimidine-5-carboxylate CAS No. 502959-83-3

Ethyl 7-(4-methoxybenzoyl)-3-(thiophen-2-yl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

Cat. No.: B15087012
CAS No.: 502959-83-3
M. Wt: 406.5 g/mol
InChI Key: KTXQBGOSINCKIQ-UHFFFAOYSA-N
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Description

Ethyl 7-(4-methoxybenzoyl)-3-(thiophen-2-yl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a pyrrolopyrimidine derivative characterized by a fused heterocyclic core. This compound features a 4-methoxybenzoyl group at position 7 and a thiophen-2-yl substituent at position 2. Pyrrolopyrimidines are recognized for their pharmacological versatility, including anticancer, antimicrobial, and kinase-inhibitory activities .

Properties

CAS No.

502959-83-3

Molecular Formula

C22H18N2O4S

Molecular Weight

406.5 g/mol

IUPAC Name

ethyl 7-(4-methoxybenzoyl)-3-thiophen-2-ylpyrrolo[1,2-c]pyrimidine-5-carboxylate

InChI

InChI=1S/C22H18N2O4S/c1-3-28-22(26)16-11-19(21(25)14-6-8-15(27-2)9-7-14)24-13-23-17(12-18(16)24)20-5-4-10-29-20/h4-13H,3H2,1-2H3

InChI Key

KTXQBGOSINCKIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)OC)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(4-methoxybenzoyl)-3-(thiophen-2-yl)pyrrolo[1,2-c]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolo[1,2-c]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

    Attachment of the Methoxybenzoyl Group: This step involves the acylation of the intermediate compound with 4-methoxybenzoyl chloride in the presence of a base.

    Esterification: The final step is the esterification of the carboxylate group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(4-methoxybenzoyl)-3-(thiophen-2-yl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 7-(4-methoxybenzoyl)-3-(thiophen-2-yl)pyrrolo[1,2-c]pyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 7-(4-methoxybenzoyl)-3-(thiophen-2-yl)pyrrolo[1,2-c]pyrimidine-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxybenzoyl and thiophene groups can influence its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Structural and Electronic Modifications

The biological and chemical properties of pyrrolo[1,2-c]pyrimidine derivatives are heavily influenced by substituents at positions 3 and 5. Below is a comparative analysis of key analogs:

Compound Name R7 (Benzoyl Substituent) R3 (Aryl Group) Key Properties Reference ID
Ethyl 7-(4-fluorobenzoyl)-3-(thiophen-2-yl)pyrrolo[1,2-c]pyrimidine-5-carboxylate 4-Fluoro Thiophen-2-yl Fluorine's electron-withdrawing nature increases reactivity; potential kinase inhibition. Melting point: 148.9–151.3°C.
Ethyl 7-(4-chlorobenzoyl)-3-(4-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate 4-Chloro 4-Chlorophenyl Enhanced electron-withdrawing effects from Cl improve stability; notable anticancer activity (RSK kinase inhibition).
Ethyl 7-(4-bromobenzoyl)-3-(4-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate 4-Bromo 4-Methoxyphenyl Bromine increases molecular weight and lipophilicity; used in tumor growth inhibition studies. Formula: C24H19BrN2O4.
Ethyl 3-(4-biphenylyl)-7-(3,4-dimethoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate 3,4-Dimethoxy 4-Biphenylyl Extended π-conjugation increases quantum yield (55%), making it a candidate for fluorescent sensors.
Ethyl 7-benzoyl-3-(4-methylphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate Benzoyl 4-Methylphenyl Methyl group improves metabolic stability; moderate anti-inflammatory activity. Formula: C24H20N2O3.

Physical and Spectral Data

  • Melting Points : Range from ~149°C (fluorobenzoyl) to 427–428 K (thiazolopyrimidine derivatives) .
  • Spectroscopic Characterization : NMR and HRMS are standard for verifying pyrrolopyrimidine scaffolds. For instance, <sup>13</sup>C NMR peaks at 163.7 ppm confirm ester carbonyl groups .

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